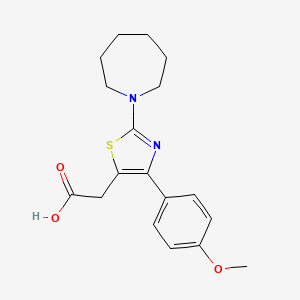
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
Vorbereitungsmethoden
The synthesis of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring, which involves the reaction of suitable precursors under specific conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine source reacts with the pyridine ring.
Addition of the Propan-1-one Moiety: The final step involves the addition of the propan-1-one moiety to the pyridine ring, typically through a Friedel-Crafts acylation reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-(dimethylamino)propan-1-one: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one: This compound has a naphthalene ring instead of a pyridine ring, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound has a chlorophenyl group, which affects its reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine ring, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1-[6-(dimethylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-5-10(14)9-6-7-11(13(3)4)12-8(9)2/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
YSONRHCPLFEXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(N=C(C=C1)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


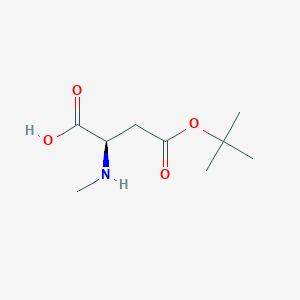
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
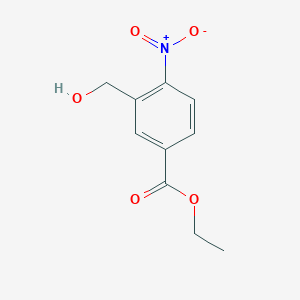


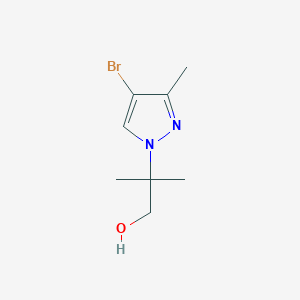
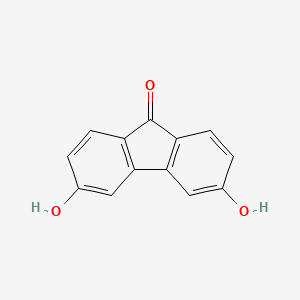



![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
